3-(环丙基甲氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

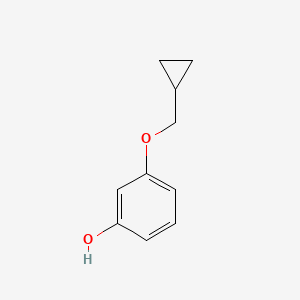

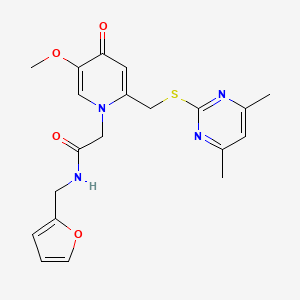

3-(Cyclopropylmethoxy)phenol is a phenolic compound . It contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, and 1 aromatic ether .

Synthesis Analysis

Phenolic compounds like 3-(Cyclopropylmethoxy)phenol can be synthesized through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of 3-(Cyclopropylmethoxy)phenol includes a total of 25 bonds, 6 of which are aromatic bonds. It also contains 1 three-membered ring (cyclopropyl group), 1 six-membered ring (phenol group), 1 aromatic hydroxyl, and 1 aromatic ether .Chemical Reactions Analysis

Phenols, including 3-(Cyclopropylmethoxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

Phenols, including 3-(Cyclopropylmethoxy)phenol, occur in either the form of colorless liquids or white solids at room temperature . They have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenols in water is generally decided by the hydroxyl group that is present .科学研究应用

Pulmonary Fibrosis Treatment

3-(Cyclopropylmethoxy)phenol: has been studied for its potential therapeutic effects on pulmonary fibrosis. Research indicates that it may inhibit the epithelial–mesenchymal transformation (EMT) induced by TGF-β1, which is a key factor in the development of idiopathic pulmonary fibrosis (IPF) .

Material Science

In material science, 3-(Cyclopropylmethoxy)phenol derivatives are explored for their properties as antioxidants, ultraviolet absorbers, and flame retardants. They are utilized in the production of plastics, adhesives, and coatings to enhance thermal stability and flame resistance .

Environmental Science

Analytical methods involving 3-(Cyclopropylmethoxy)phenol are developed for biosensors that detect phenolic compounds in environmental samples. These biosensors offer rapid, cost-effective detection and are crucial for monitoring phenol-related ecological problems .

Biochemistry

In biochemistry, 3-(Cyclopropylmethoxy)phenol plays a role in the study of phenolic antioxidants. These compounds are significant for their health benefits, including antibacterial, anti-hyperlipidemic, and neuroprotective properties .

Pharmacology

Pharmacological research has investigated 3-(Cyclopropylmethoxy)phenol for its inhibitory effects on TGF-β1-induced EMT, which is relevant to the treatment of pulmonary fibrosis and other fibrotic diseases .

Chemical Engineering

3-(Cyclopropylmethoxy)phenol: is involved in catalytic oxidative reactions, which are essential for phenol transformation in synthetic chemistry. These reactions are pivotal for creating various oxygenated molecules used in pharmaceuticals and agricultural chemicals .

Analytical Chemistry

Advancements in analytical chemistry have leveraged compounds like 3-(Cyclopropylmethoxy)phenol for developing new methodologies. These advancements enable the analysis of complex biological and environmental samples, contributing significantly to research and development in various scientific fields .

Industrial Applications

In industrial applications, 3-(Cyclopropylmethoxy)phenol and its derivatives are recognized for their bioactive properties. They are used in various industries due to their antioxidant, antimicrobial, and anti-inflammatory activities .

作用机制

Target of Action

The primary target of 3-(Cyclopropylmethoxy)phenol is the glucose uptake process in cells . It has been shown to have potent inhibitory activity against cancer cells .

Mode of Action

3-(Cyclopropylmethoxy)phenol interacts with its targets by inhibiting the uptake of glucose by cells . This results in a decrease in the energy supply to the cells, particularly cancer cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

It is known that the compound interferes with glucose metabolism, a crucial pathway for energy production in cells . The downstream effects of this interference could include a decrease in ATP production, leading to cell death .

Pharmacokinetics

The compound’s octanol-water partition coefficient (logp) of 18 suggests it may have good oral absorption and the ability to cross lipid barriers .

Result of Action

The molecular and cellular effects of 3-(Cyclopropylmethoxy)phenol’s action include a reduction in glucose uptake by cells, leading to a decrease in energy supply and potentially causing cell death . In addition, the compound has been shown to have weight reduction properties in mice, suggesting it may affect metabolic processes .

Action Environment

The action, efficacy, and stability of 3-(Cyclopropylmethoxy)phenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . .

安全和危害

Phenols, including 3-(Cyclopropylmethoxy)phenol, are toxic if swallowed, in contact with skin, or if inhaled . They cause severe skin burns and eye damage, and are suspected of causing genetic defects . They may cause damage to organs (Nervous system, Kidney, Liver, Skin) through prolonged or repeated exposure .

未来方向

Phenolic compounds, including 3-(Cyclopropylmethoxy)phenol, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization . Synthetic routes such as esterification, phosphorylation, hydroxylation, or enzymatic conjugation may increase the antimicrobial activity of compounds and reduce minimal concentrations needed .

属性

IUPAC Name |

3-(cyclopropylmethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,11H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQYPQNJNKPRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclopropylmethoxy)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)

![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)

![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)

![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)